molecular formula C11H10ClN3O3S2 B1607824 2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide CAS No. 263015-77-6

2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide

Cat. No.: B1607824
CAS No.: 263015-77-6
M. Wt: 331.8 g/mol
InChI Key: LHFIQOGDBKJPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a [(4-chlorophenyl)sulfonyl]methyl group and at position 4 with a carbohydrazide moiety. Such compounds are typically synthesized via condensation or cyclization reactions involving thiosemicarbazides or aldehydes (e.g., Hantzsch thiazole synthesis) .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S2/c12-7-1-3-8(4-2-7)20(17,18)6-10-14-9(5-19-10)11(16)15-13/h1-5H,6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFIQOGDBKJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=NC(=CS2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372506
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263015-77-6
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide generally follows a multi-step approach:

  • Formation of the Thiazole Ring:
    The core 1,3-thiazole ring is typically constructed via the Hantzsch thiazole condensation. This involves the reaction of thiosemicarbazones with α-halo ketones. For this compound, 2-bromo-4’-chloroacetophenone is a common α-halo ketone used to introduce the 4-chlorophenyl substituent during ring formation. The reaction is usually carried out under reflux conditions in ethanol or methanol, which serve as solvents facilitating the condensation and cyclization steps.

  • Introduction of the Sulfonylmethyl Group:
    The sulfonylmethyl group is introduced either before or after thiazole ring formation depending on the synthetic strategy. Sulfonylation reactions are performed using sulfonyl chlorides or sulfonic acid derivatives in the presence of appropriate bases and catalysts to ensure selective substitution.

  • Addition of the Carbohydrazide Group:
    The final step involves the conversion of a thiazole-4-carboxylic acid or ester intermediate into the carbohydrazide derivative. This is typically achieved by reacting the carboxylic acid or ester with hydrazine hydrate under controlled temperature conditions, often in polar solvents such as dimethylformamide (DMF) or ethanol. This step requires careful monitoring to avoid overreaction or decomposition.

  • Purification:
    The crude product is purified by recrystallization from solvents like ethanol or DMF. Column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures is also employed to isolate the pure compound. The typical yields range from 69% to 79%, depending on substituent effects and reaction optimization.

Industrial Production Considerations

In industrial settings, the synthesis is adapted for scale-up with considerations for:

  • Batch vs. Continuous Flow Processes:
    Batch processes are common for flexibility, while continuous flow methods may be employed for better control and efficiency.

  • Solvent and Catalyst Selection:
    Aromatic solvents like toluene or xylene are preferred for sulfonylation steps to improve solubility of intermediates. Catalysts such as anhydrous aluminum chloride (AlCl₃) are used to enhance electrophilic substitution reactions.

  • Optimization:
    Design of Experiments (DoE) approaches are applied to optimize temperature, reagent stoichiometry, and reaction time to maximize yield and minimize waste.

Analytical Characterization During Preparation

To confirm the structure and purity of the synthesized compound, several spectroscopic and analytical techniques are critical:

Technique Purpose Key Observations
Infrared (IR) Spectroscopy Identification of functional groups C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3200 cm⁻¹; C-Cl stretch at ~750 cm⁻¹
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation and regiochemistry Thiazole protons at δ 7.5–8.5 ppm; sulfonyl methyl singlet at δ 3.8–4.2 ppm
Mass Spectrometry (EI-MS) Molecular weight verification and fragmentation Molecular ion peaks at m/z 381/383 for chloro derivatives
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥ 91% typically achieved after purification

Reaction Byproducts and Purification

Common byproducts include unreacted starting materials such as aldehydes or regioisomers. These impurities are separated by:

  • Column Chromatography:
    Silica gel columns with ethyl acetate/hexane eluents effectively separate the desired product from impurities.

  • Recrystallization:
    Polar solvents such as ethanol or DMF are used to recrystallize and purify the compound, confirmed by consistent melting points (typically 283–341°C for thiazole-carbohydrazides).

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thiazole ring formation Thiosemicarbazone + 2-bromo-4’-chloroacetophenone Ethanol/Methanol Reflux (~78°C) 70-75 Hantzsch condensation
Sulfonylation Sulfonyl chloride + base + catalyst (AlCl₃) Toluene/Xylene 50-80°C 65-70 Electrophilic substitution
Carbohydrazide formation Hydrazine hydrate + thiazole-4-carboxylic acid/ester DMF/Ethanol 60-80°C 69-79 Hydrazide formation
Purification Recrystallization/Column chromatography Ethanol/DMF Ambient - Purity ≥ 91% confirmed by HPLC and melting point

Research Findings and Optimization Strategies

  • Solvent Effects:
    Aromatic solvents improve solubility and reaction rates for sulfonylation steps.

  • Catalyst Screening:
    Use of anhydrous aluminum chloride enhances electrophilic substitution efficiency.

  • Spectroscopic Discrepancies:
    Differences between experimental and theoretical NMR data can be resolved by 2D NMR techniques (COSY, HSQC) and single-crystal X-ray diffraction to confirm molecular structure and hydrogen bonding networks.

  • Computational Approaches:
    Molecular docking and density functional theory (DFT) calculations assist in predicting reactivity and guiding synthetic modifications.

This detailed overview synthesizes current knowledge on the preparation methods of this compound, providing a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Applications

One of the prominent applications of this compound is in the field of pharmaceuticals, particularly as an antimicrobial agent. The sulfonyl group enhances the compound's bioactivity, making it effective against various bacterial strains.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit substantial antimicrobial properties. For instance, a study evaluated several thiazole derivatives for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonyl group showed improved activity compared to their non-sulfonylated counterparts .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Thiazole Derivative AMIC = 32 µg/mLMIC = 64 µg/mL
2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazideMIC = 16 µg/mLMIC = 32 µg/mL

Anti-Cancer Properties

Recent studies have indicated potential anti-cancer applications for thiazole derivatives. In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis in specific cancer types. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Growth

A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the intrinsic pathway.

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science for its potential in developing functional materials such as sensors and catalysts.

Sensor Development

The unique electronic properties of thiazole derivatives make them suitable for sensor applications. For instance, a study reported the synthesis of a sensor based on this compound that demonstrated high sensitivity to specific metal ions, such as lead and mercury. The sensor exhibited a linear response over a range of concentrations, making it viable for environmental monitoring .

Metal IonDetection Limit (µg/L)Response Time (s)
Lead0.530
Mercury0.225

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiazole ring and the sulfonyl group play crucial roles in its activity .

Comparison with Similar Compounds

Notes

  • The evidence lacks direct biological data for the target compound, necessitating further pharmacological profiling.
  • Substituent choice (e.g., sulfonyl vs. nitro) critically influences electronic properties and binding interactions .
  • Synthetic methodologies from triazole-thione and benzimidazole systems (e.g., cyclization, condensation) are transferable to thiazole-carbohydrazide synthesis .

Biological Activity

The compound 2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10ClN3O2S\text{C}_{10}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}\text{S}

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antibacterial Activity : The sulfonyl group contributes significantly to the antibacterial properties by inhibiting bacterial cell wall synthesis.
  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines through induction of apoptosis and inhibition of tubulin polymerization, similar to other thiazole derivatives .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers, suggesting potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated significant anticancer activity in various studies. For instance, it was found to inhibit prostate cancer cells with an IC50 value ranging from 0.7 to 1.0 μM .

Cell Line IC50 (μM)
Prostate Cancer0.7 - 1.0
Melanoma0.4 - 2.2
Non-Small Cell Lung3.81

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Prostate Cancer : A study conducted by Kumar et al. (2009) demonstrated that the compound significantly inhibited the growth of prostate cancer cells in vitro and in vivo models .
  • Anti-inflammatory Study : Research published in a pharmacology journal indicated that the compound effectively reduced inflammation in animal models of arthritis, showcasing its potential as an anti-inflammatory agent .
  • Antibacterial Efficacy : A study assessing the antibacterial properties reported that the compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its potential use as a new antibiotic agent .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide?

The compound is typically synthesized via Hantzsch thiazole condensation , where thiosemicarbazones react with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in ethanol or methanol . Alternative routes include Claisen-Schmidt condensation for hydrazide intermediates, as demonstrated in the synthesis of structurally similar thiazole carbohydrazides using aldehydes and catalytic acetic acid . Purification often involves recrystallization from ethanol or dimethylformamide (DMF), with yields ranging from 69% to 79% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹, and C-Cl at ~750 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry and substituent effects. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while sulfonyl methyl groups appear as singlets near δ 3.8–4.2 ppm .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z = 381/383 for chloro derivatives) and fragmentation patterns .

Q. How are common synthetic byproducts isolated and identified?

Byproducts like unreacted aldehydes or regioisomers are separated via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in polar solvents. Purity is confirmed by melting point consistency (e.g., 283–341°C for thiazole-carbohydrazides) and HPLC (≥91% purity) .

Advanced Research Questions

Q. How can discrepancies in NMR data between experimental and theoretical predictions be resolved?

Discrepancies arise from solvent effects , tautomerism , or crystallographic disorder . Use 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations . For ambiguous cases, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive structural resolution, addressing issues like thermal motion or hydrogen bonding ambiguities .

Q. What computational strategies enhance the design of bioactive derivatives?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., DNA or enzymes) by aligning thiazole-carbohydrazide motifs into active sites .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .
  • DFT calculations : Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How can reaction yields be optimized for sulfonamide derivatives of this compound?

Yield optimization involves:

  • Solvent selection : Aromatic solvents (toluene, xylene) improve solubility of sulfonyl intermediates .
  • Catalyst screening : Anhydrous AlCl₃ (3 equiv.) enhances electrophilic substitution in sulfonylation reactions .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., temperature, stoichiometry) to maximize efficiency .

Q. What in vitro assays are suitable for evaluating antitumor activity?

Use the NCI-60 cancer cell line panel to screen for cytotoxicity. Follow-up studies include:

  • Apoptosis assays (Annexin V/PI staining).
  • Cell cycle analysis (flow cytometry).
  • Mechanistic profiling (e.g., topoisomerase inhibition assays) .

Q. How are hydrogen bonding networks analyzed in the crystal structure of this compound?

Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like D , R₂²(8) , or C(6) chains. Software tools (Mercury, OLEX2) visualize interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯O vs. H⋯Cl) .

Q. What strategies resolve crystallographic disorder in thiazole derivatives?

  • SHELXL refinement : Apply restraints (e.g., SIMU, DELU) to manage thermal motion .
  • Twinning detection : Use PLATON to identify twin laws and refine data with TWIN/BASF commands .
  • Residual density maps : Check for unmodeled solvent or counterions .

Q. How do electronic effects of the 4-chlorophenyl group influence bioactivity?

The electron-withdrawing Cl increases sulfonyl group electrophilicity, enhancing interactions with nucleophilic residues in target proteins (e.g., DNA topoisomerases). Substituent position (para vs. meta) also modulates lipophilicity (logP) and membrane permeability, as shown in SAR studies of sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.